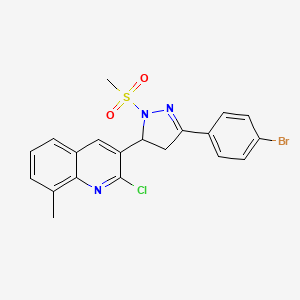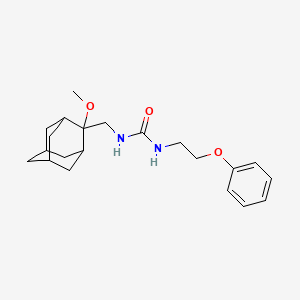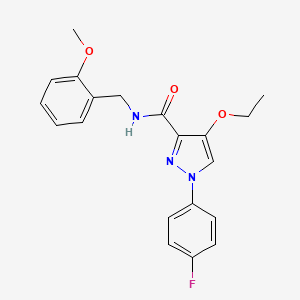![molecular formula C7H8N4O B2491990 5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 101208-60-0](/img/structure/B2491990.png)
5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of “5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one” involves various methods, including the organoiodine (III)-mediated synthesis. For instance, Kumar et al. (2009) detailed the synthesis of 12 new derivatives through the oxidation of pyrimidinylhydrazones using iodobenzene diacetate in dichloromethane, demonstrating the compound's versatility in generating antibacterial agents (Kumar et al., 2009).
Molecular Structure Analysis
The molecular structure of “this compound” derivatives has been elucidated through various techniques, including X-ray diffraction. Lahmidi et al. (2019) characterized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Lahmidi et al., 2019).
Chemical Reactions and Properties
“this compound” undergoes various chemical reactions, leading to a wide range of derivatives with potential biological activities. For example, Farghaly (2008) reported on reactions with N,N-dimethylformamide dimethylacetal yielding enaminone compounds, which further react to afford substituted pyridine, pyrazole, and isoxazole derivatives (Farghaly, 2008).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity :
- A study focused on the synthesis of novel pyrimidinyl hydrazones and 3-(quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives, highlighting their DNA photocleavage activity. These compounds showed significant activity in converting the supercoiled form of DNA into the open circular form, suggesting potential applications in molecular biology and drug development (Sharma et al., 2015).
Antiproliferative Activity :
- Research on platinum(IV) complexes with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine and other derivatives showed that these compounds have antiproliferative activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Łakomska et al., 2008).
Antimicrobial and Antifungal Applications :
- Copper(II) and Zinc(II) complexes with triazolopyrimidine ligands, including 5,7-dimethyl derivatives, exhibited improved antibacterial and antifungal activities compared to free ligands. These findings suggest the potential use of these complexes in developing new antimicrobial agents (Argăseală et al., 2022).
Organometallic Chemistry :
- The synthesis and characterization of metal complexes with 5,7-dimethyl[1, 2, 4] triazolo[1,5-a]-pyrimidine have been explored, revealing insights into their structural and electronic properties. These complexes have potential applications in catalysis and material science (Dillen et al., 1983).
Antitumor Activities :
- Novel inhibitors of FGFR1 were synthesized from 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, showing potent antitumor activities against various cancer cell lines. These compounds represent a new class of potential therapeutic agents for treating FGFR1-mediated cancers (Ye et al., 2015).
Propiedades
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6-9-10-7(12)11(6)5(2)8-4/h3H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDHGOUQPZWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C(=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)

![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)
![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)
![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)
![N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2491926.png)


![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)